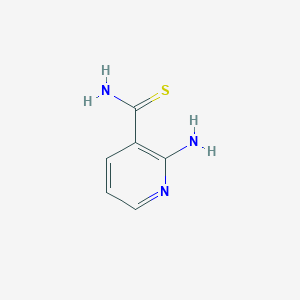

2-Aminopyridine-3-carbothioamide

説明

BenchChem offers high-quality 2-Aminopyridine-3-carbothioamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Aminopyridine-3-carbothioamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2-aminopyridine-3-carbothioamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3S/c7-5-4(6(8)10)2-1-3-9-5/h1-3H,(H2,7,9)(H2,8,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXTFWTHGGXGSCN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N)C(=S)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60627156 |

Source

|

| Record name | 2-Aminopyridine-3-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60627156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42242-05-7 |

Source

|

| Record name | 2-Aminopyridine-3-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60627156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Unraveling the Cellular Gambit: A Technical Guide to the Mechanism of Action of 2-Aminopyridine-3-carbothioamide

Foreword: The Imperative for Novel Mechanistic Insights in Drug Discovery

In the landscape of modern therapeutics, the pursuit of novel chemical entities with potent and selective biological activity is relentless. Among the myriad of heterocyclic scaffolds, the 2-aminopyridine core has emerged as a privileged structure, gracing numerous compounds with diverse pharmacological profiles, from anticancer to antimicrobial agents.[1][2] The introduction of a carbothioamide moiety at the 3-position of this scaffold gives rise to 2-aminopyridine-3-carbothioamide, a compound of significant interest for its potential as a therapeutic agent. This guide provides a deep dive into the hypothesized mechanism of action of 2-aminopyridine-3-carbothioamide in target cells, offering a roadmap for researchers and drug development professionals to elucidate its cellular targets and pathways. Drawing from the established bioactivities of structurally related thiosemicarbazones and 2-aminopyridine derivatives, we will construct a plausible mechanistic framework and detail the rigorous experimental approaches required for its validation.

Deconstructing the Pharmacophore: A Hypothesis Rooted in Structure

The chemical architecture of 2-aminopyridine-3-carbothioamide offers critical clues to its potential mechanism of action. The molecule can be dissected into two key functional domains: the 2-aminopyridine head and the carbothioamide tail. This structure is reminiscent of thiosemicarbazones, a class of compounds renowned for their metal-chelating properties and potent inhibition of ribonucleotide reductase (RNR).[3][4]

Our central hypothesis is that 2-aminopyridine-3-carbothioamide exerts its biological effects primarily through the chelation of intracellular transition metal ions, leading to the inhibition of key metalloenzymes crucial for cell proliferation and survival. A prime putative target arising from this hypothesis is ribonucleotide reductase, an iron-dependent enzyme essential for the de novo synthesis of deoxyribonucleotides, the building blocks of DNA.[5][6]

The proposed cascade of events is as follows:

-

Cellular Entry: The compound, owing to its relatively small size and lipophilic character, is predicted to passively diffuse across the cell membrane.

-

Metal Chelation: Once in the cytoplasm, the carbothioamide moiety, a potent bidentate ligand, chelates essential intracellular metal ions, with a high affinity for iron (Fe²⁺/Fe³⁺) and potentially copper (Cu²⁺).[7]

-

Enzyme Inhibition: The resulting metal complex, or the sequestration of the metal cofactor itself, leads to the inactivation of critical metalloenzymes. The primary candidate is the R2 subunit of ribonucleotide reductase, which houses a di-iron center that generates a tyrosyl radical essential for catalysis.[4][6]

-

Downstream Cellular Consequences: Inhibition of RNR leads to the depletion of the deoxyribonucleotide pool, causing replication stress, cell cycle arrest, and ultimately, apoptosis.[5][8]

This guide will now delineate the experimental workflows necessary to systematically test and validate this hypothesized mechanism of action.

The Investigator's Toolkit: Experimental Validation of the Hypothesized Mechanism

A multi-pronged approach is essential to rigorously interrogate the mechanism of action of 2-aminopyridine-3-carbothioamide. The following sections detail the key experimental protocols, from broad cellular effects to specific molecular target engagement.

Cellular Proliferation and Cytotoxicity Assays

The initial step is to quantify the dose-dependent effect of the compound on cancer cell line viability.

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Seed human cancer cell lines (e.g., HeLa for cervical cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[5][8]

-

Compound Treatment: Prepare serial dilutions of 2-aminopyridine-3-carbothioamide in cell culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37°C and 5% CO₂.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).[9]

| Parameter | Description |

| Cell Lines | A panel of cancer cell lines with varying genetic backgrounds. |

| Compound Concentration | A range of concentrations to determine a dose-response curve. |

| Incubation Time | Typically 48 to 72 hours to observe significant effects on proliferation. |

| Readout | Absorbance at 570 nm, proportional to the number of viable cells. |

Target Engagement: Ribonucleotide Reductase Inhibition

To directly test the hypothesis that 2-aminopyridine-3-carbothioamide inhibits RNR, an in vitro enzyme activity assay is paramount.

Experimental Protocol: Ribonucleotide Reductase Activity Assay (PCR-Based)

This method quantifies the dNTPs produced by RNR.[10][11]

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing purified recombinant human RNR subunits (R1 and R2), the substrate (e.g., CDP), ATP (as an allosteric activator), and a reducing agent (e.g., DTT).

-

Inhibitor Addition: Add varying concentrations of 2-aminopyridine-3-carbothioamide to the reaction mixtures. Include a no-inhibitor control.

-

Reaction Initiation and Incubation: Initiate the reaction by adding the R2 subunit and incubate at 37°C for a defined period (e.g., 30 minutes).

-

Reaction Quenching: Stop the reaction by heat inactivation.

-

Conversion to dCTP: Add nucleoside diphosphate kinase (NDPK) and excess ATP to convert the dCDP product to dCTP.[10]

-

PCR Amplification: Use the reaction mixture as the source of the limiting dNTP (dCTP) in a subsequent PCR reaction with a known template and primers. The amount of PCR product will be proportional to the amount of dCTP produced by RNR.

-

Quantification: Analyze the PCR product by gel electrophoresis or a fluorescent plate reader.

-

IC₅₀ Determination: Plot the RNR activity against the inhibitor concentration to determine the IC₅₀ value.[10]

| Component | Purpose |

| Purified RNR (R1 and R2) | Source of enzymatic activity. |

| CDP | Substrate for the enzyme. |

| ATP | Allosteric activator. |

| DTT | Reducing agent. |

| 2-Aminopyridine-3-carbothioamide | Test inhibitor. |

| NDPK | Converts dCDP to dCTP for PCR. |

| PCR components | To quantify the dCTP produced. |

Visualization of the RNR Inhibition Assay Workflow

Caption: Hypothesized mechanism of action via metal chelation and RNR inhibition.

Downstream Pathway Analysis

To confirm the downstream effects of RNR inhibition, key cellular markers of DNA damage and apoptosis should be assessed.

Experimental Protocol: Western Blotting for DNA Damage and Apoptosis Markers

-

Protein Extraction: Treat cells with 2-aminopyridine-3-carbothioamide for various time points (e.g., 6, 12, 24 hours). Lyse the cells and quantify the protein concentration.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against key proteins in the DNA damage response (e.g., phospho-H2A.X) and apoptosis (e.g., cleaved caspase-3, PARP).

-

Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to detect the proteins.

-

Analysis: An increase in the levels of phospho-H2A.X and cleaved caspase-3 would confirm the induction of DNA damage and apoptosis, respectively.

Broader Mechanistic Considerations and Alternative Hypotheses

While RNR is a strong candidate, it is crucial to consider other potential targets. The 2-aminopyridine scaffold is known to interact with a variety of protein kinases. [2]

Kinase Inhibition Profile

To explore this, a broad-panel kinase screen is recommended.

Experimental Protocol: In Vitro Kinase Inhibition Assay

A widely used method is the ADP-Glo™ Kinase Assay. [12]

-

Assay Setup: In a multi-well plate, add recombinant kinases, their respective substrates, and ATP.

-

Compound Addition: Add 2-aminopyridine-3-carbothioamide at a fixed concentration (e.g., 10 µM).

-

Kinase Reaction: Incubate to allow the kinase reaction to proceed.

-

ADP Detection: Add ADP-Glo™ reagent to deplete the remaining ATP, followed by the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Data Analysis: A decrease in luminescence indicates kinase inhibition. Any significant "hits" should be followed up with IC₅₀ determinations. [12][13][14] Visualization of a Generic Kinase Signaling Pathway Inhibition

Caption: Potential inhibition of a kinase signaling pathway by 2-aminopyridine-3-carbothioamide.

Concluding Remarks and Future Directions

This technical guide has outlined a comprehensive strategy to elucidate the mechanism of action of 2-aminopyridine-3-carbothioamide, centered on the hypothesis of metal chelation and subsequent inhibition of metalloenzymes, particularly ribonucleotide reductase. The proposed experimental workflows provide a robust framework for validating this hypothesis and exploring alternative mechanisms, such as kinase inhibition.

The successful elucidation of the mechanism of action is not merely an academic exercise; it is a critical step in the drug development pipeline. A thorough understanding of how a compound works at the molecular and cellular level enables the rational design of more potent and selective analogs, aids in the identification of predictive biomarkers for patient stratification, and helps to anticipate potential mechanisms of resistance. The journey to unraveling the cellular gambit of 2-aminopyridine-3-carbothioamide is a challenging but essential endeavor that holds the promise of delivering novel and effective therapeutic agents.

References

-

Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics - MDPI. Available from: [Link]

-

Thiosemicarbazone Complexes as Versatile Medicinal Chemistry Agents: A Review - IRE Journals. Available from: [Link]

-

c-Met Kinase Assay Kit - BPS Bioscience. Available from: [Link]

-

c-Met (del 963-1009) Kinase Assay Kit - BPS Bioscience. Available from: [Link]

-

Thiosemicarbazone Metal Complexes: From Structure to Activity - Bentham Open Archives. Available from: [Link]

-

Advances in thiosemicarbazone metal complexes as anti-lung cancer agents - Frontiers. Available from: [Link]

-

Iron and Copper Intracellular Chelation as an Anticancer Drug Strategy - ScienceOpen. Available from: [Link]

-

Review Of Semicarbazone, Thiosemicarbazone, And Their Transition Metal Complexes, And Their Biological Activities - Journal of Pharmaceutical Negative Results. Available from: [Link]

-

Elucidation of the Mechanism of Action for Metal Based Anticancer Drugs by Mass Spectrometry-Based Quantitative Proteomics - PMC. Available from: [Link]

-

A rapid and sensitive assay for quantifying the activity of both aerobic and anaerobic ribonucleotide reductases acting upon any or all substrates - PMC. Available from: [Link]

-

New applications of old metal-binding drugs in the treatment of human cancer - IMR Press. Available from: [Link]

-

Elucidation of the Mechanism of Action for Metal Based Anticancer Drugs by Mass Spectrometry-Based Quantitative Proteomics - Semantic Scholar. Available from: [Link]

-

Discovery of antimicrobial ribonucleotide reductase inhibitors by screening in microwell format | PNAS. Available from: [Link]

-

Research Progress of Metal Anticancer Drugs - PMC - NIH. Available from: [Link]

-

2-Aminopyridine Analogs Inhibit Both Enzymes of the Glyoxylate Shunt in Pseudomonas aeruginosa - PMC. Available from: [Link]

-

Ribonucleotide Reductase Inhibition Enhances Chemoradiosensitivity of Human Cervical Cancers - PMC. Available from: [Link]

-

Real‐time assay of ribonucleotide reductase activity with a fluorescent RNA aptamer - PMC. Available from: [Link]

-

Management of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone-induced methemoglobinemia - PMC. Available from: [Link]

-

Potent competitive inhibition of human ribonucleotide reductase by a nonnucleoside small molecule | PNAS. Available from: [Link]

-

Tethered Aryl Groups Increase the Activity of Anti-Proliferative Thieno[2,3-b]Pyridines by Targeting a Lipophilic Region in the Active Site of PI-PLC - PMC. Available from: [Link]

-

Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - MDPI. Available from: [Link]

-

Symmetric Double-Headed Aminopyridines, A Novel Strategy for Potent and Membrane-Permeable Inhibitors of Neuronal Nitric Oxide Synthase - PMC. Available from: [Link]

-

Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation - PMC. Available from: [Link]

-

Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Pr - Semantic Scholar. Available from: [Link]

-

Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation - PMC. Available from: [Link]

-

Population Pharmacokinetics of 3-Aminopyridine-2-Carboxaldehyde Thiosemicarbazone (Triapine®) in Cancer Patients - PMC. Available from: [Link]

-

(PDF) Novel 3-Aminothieno[2,3- b ]pyridine-2-carboxamides with Activity against Mycobacterium tuberculosis - ResearchGate. Available from: [Link]

-

Scheme 2. Mechanism for the synthesis of 2-amino-3-cyanopyridines 2a-o. - ResearchGate. Available from: [Link]

-

Anticancer Functions of Pyridine Heterocycles - IntechOpen. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. irejournals.com [irejournals.com]

- 4. benthamopenarchives.com [benthamopenarchives.com]

- 5. Frontiers | Advances in thiosemicarbazone metal complexes as anti-lung cancer agents [frontiersin.org]

- 6. Management of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone-induced methemoglobinemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scienceopen.com [scienceopen.com]

- 8. mdpi.com [mdpi.com]

- 9. pnas.org [pnas.org]

- 10. pnas.org [pnas.org]

- 11. Real‐time assay of ribonucleotide reductase activity with a fluorescent RNA aptamer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. promega.ca [promega.ca]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-Aminopyridine-3-carbothioamide

Executive Summary

2-Aminopyridine-3-carbothioamide (CAS: 42242-05-7) represents a highly versatile, bifunctional heterocyclic building block utilized extensively in medicinal chemistry and drug discovery. Featuring both an exocyclic primary amine and a thioamide moiety on a pyridine core, this compound is a privileged scaffold for the synthesis of fused bicyclic systems, including isothiazolo[3,4-b]pyridines and pyrido-pyrimidine-thiones. This whitepaper provides an authoritative, in-depth analysis of its physicochemical properties, mechanistic synthesis pathways, and validated experimental protocols for downstream derivatization.

Physicochemical Profiling

Understanding the physical and chemical properties of 2-Aminopyridine-3-carbothioamide is critical for predicting its behavior in organic synthesis and biological systems. The table below summarizes its core quantitative data 12.

| Property | Value |

| Chemical Name | 2-Aminopyridine-3-carbothioamide |

| CAS Registry Number | 42242-05-7 |

| Molecular Formula | C₆H₇N₃S |

| Molecular Weight | 153.21 g/mol |

| Melting Point | 128 – 129 °C |

| Boiling Point | 343.8 ± 52.0 °C (Predicted) |

| Density | 1.373 ± 0.06 g/cm³ (Predicted) |

| Flash Point | 161.7 ± 30.7 °C (Predicted) |

| pKa | 11.88 ± 0.29 (Predicted) |

| Topological Polar Surface Area (TPSA) | 97.0 Ų |

Mechanistic Causality of Properties

The relatively high melting point (128–129 °C) and TPSA (97.0 Ų) are driven by extensive intermolecular hydrogen bonding networks. Both the primary amine and the thioamide group act as potent hydrogen bond donors and acceptors. The predicted pKa of 11.88 reflects the weakly acidic nature of the thioamide N-H protons under strongly basic conditions. Conversely, the basicity of the pyridine nitrogen is significantly attenuated by the electron-withdrawing nature of the adjacent thioamide group, rendering the molecule relatively stable but selectively reactive under targeted oxidative or condensation conditions.

Synthetic Methodologies and Protocols

The utility of 2-Aminopyridine-3-carbothioamide lies in its controlled synthesis and its capacity to undergo cyclization. Below are self-validating protocols detailing its preparation and its transformation into bioactive heterocycles.

Protocol 1: Synthesis via Thiolysis of 2-Aminopyridine-3-carbonitrile

Causality & Design: The conversion of nitriles to thioamides requires a reliable sulfur source. Sodium hydrosulfide (NaHS) in an aqueous or DMF solvent system provides an efficient, catalyst-free transfer of H₂S. The ortho-amino group acts as an electron-donating substituent via resonance, which inherently decreases the electrophilicity of the nitrile carbon. Consequently, this slows down the nucleophilic attack, necessitating elevated temperatures (100 °C) and extended reaction times (up to 72 hours) to achieve high yields 3.

Step-by-Step Methodology:

-

Preparation: Suspend 2-aminopyridine-3-carbonitrile (1.0 equiv, 0.5 mmol) in distilled water (5 mL) within a reaction vial. Water is selected as a green solvent that facilitates the dissolution of the sulfur source.

-

Reagent Addition: Add sodium hydrosulfide hydrate (NaHS·H₂O, 2.0 equiv) to the suspension.

-

Thermal Activation: Seal the vial and heat the reaction mixture to 100 °C under constant magnetic stirring.

-

Validation & Monitoring: Monitor the reaction progress via LC-MS or TLC. The electron-withdrawing properties of the amino function in the ortho position require a reaction time of approximately 48–72 hours for complete consumption of the starting material.

-

Isolation: Cool the mixture to room temperature. The target thioamide will precipitate out of the aqueous phase.

-

Purification: Filter the precipitate under a vacuum, wash thoroughly with cold distilled water to remove unreacted NaHS, and recrystallize from ethanol to yield pure 2-Aminopyridine-3-carbothioamide.

Protocol 2: Oxidative Cyclization to Isothiazolo[3,4-b]pyridin-3-amine

Causality & Design: Fused isothiazoles are synthesized by forging a critical S-N bond. Hydrogen peroxide (H₂O₂) in pyridine acts as a mild, controlled oxidant that converts the thioamide sulfur into a transient sulfenic acid intermediate. This intermediate immediately undergoes intramolecular nucleophilic attack by the adjacent primary amine. Pyridine is deliberately chosen as it serves a dual role: as a solvent and as a base to neutralize protons released during cyclization, thereby preventing the premature decomposition of the oxidant and side-reactions 4.

Step-by-Step Methodology:

-

Preparation: Dissolve 2-aminopyridine-3-carbothioamide (4.6 g, 30 mmol) in anhydrous pyridine (10 mL) in a round-bottom flask.

-

Temperature Control: Maintain the solution at 35 °C with constant stirring to ensure optimal kinetic energy without triggering thermal degradation.

-

Oxidation: Dropwise, add 30% aqueous hydrogen peroxide (3.6 mL). Self-Validation Cue: The reaction is exothermic; successful oxidation is visually confirmed by the immediate deposition of a yellow solid.

-

Maturation: Stir for an additional 10 minutes at 35 °C, then allow the mixture to stand at room temperature for 16 hours to ensure complete thermodynamic precipitation of the product.

-

Isolation: Collect the solid by vacuum filtration. Wash extensively with distilled water to remove all residual pyridine.

-

Purification: Dry the crude product under a vacuum and recrystallize from ethanol to obtain fine needles of isothiazolo[3,4-b]pyridin-3-amine (approx. 80% yield).

Applications in Drug Development & Heterocyclic Scaffolds

The bifunctional nature of 2-aminopyridine-3-carbothioamide allows it to undergo tandem condensation-cyclization reactions. For example, reacting it with aldehydes in water without a catalyst yields 2-aryl-1,2-dihydro-pyrido-pyrimidine-thiones. These thiolactam structures possess different bond lengths, hydrogen-bonding capabilities, and dipole moments compared to their oxygenated (quinazolinone) counterparts, making them valuable structural analogs in high-throughput screening for novel kinase inhibitors and anti-insectan agents 3.

Pathway Visualization

Synthetic workflow of 2-Aminopyridine-3-carbothioamide and its downstream cyclization pathways.

References

- Guidechem. "2-aminopiridina-3-carbotioamida 42242-05-7 wiki." Guidechem Chemical Database.

- ChemSynthesis. "2-amino-3-pyridinecarbothioamide." ChemSynthesis Chemical Database.

- Oschatz, S., Brunzel, T., Wu, X.-F., & Langer, P. "Catalyst-free synthesis of 2-aryl-1,2-dihydro-quinazolin-4(1H)-thiones from 2-aminobenzothioamides and aldehydes in water." Organic & Biomolecular Chemistry, RSC Publishing.

- Thieme E-Books. "Product Class 16: Benzisothiazoles." Science of Synthesis.

Sources

2-Aminopyridine-3-carbothioamide: Molecular Weight, Exact Mass, and Applications in Drug Development

Executive Summary

2-Aminopyridine-3-carbothioamide is a highly versatile, bifunctional heterocyclic building block utilized extensively in modern drug discovery and organic synthesis. Characterized by an ortho-amino thioamide scaffold attached to a pyridine ring, this compound serves as a critical precursor for the synthesis of complex fused heterocycles, such as isothiazolo[3,4-b]pyridines and dihydroquinazolin-4(1H)-thiones.

As a Senior Application Scientist, understanding the precise physicochemical properties—specifically the distinction between its average molecular weight and monoisotopic exact mass—is paramount for accurate analytical validation, quality control, and downstream synthetic success. This whitepaper provides an authoritative, self-validating guide to the properties, synthesis, and applications of 2-aminopyridine-3-carbothioamide.

Physicochemical Profiling & Exact Mass Determination

In high-resolution mass spectrometry (HRMS) workflows, distinguishing between the average molecular weight (calculated using the natural abundance of all isotopes) and the monoisotopic exact mass (calculated using the mass of the most abundant isotope for each element) is critical for structural confirmation.

For 2-aminopyridine-3-carbothioamide (Formula: C₆H₇N₃S), the exact mass relies heavily on the primary isotopes: ¹²C (12.00000 Da), ¹H (1.00783 Da), ¹⁴N (14.00307 Da), and ³²S (31.97207 Da).

Table 1: Quantitative Physicochemical Data

| Property | Value | Analytical Significance |

| Chemical Name | 2-Aminopyridine-3-carbothioamide | Standard IUPAC nomenclature. |

| Molecular Formula | C₆H₇N₃S | Defines elemental composition 1. |

| Molecular Weight | 153.208 g/mol | Used for stoichiometric calculations in bulk synthesis 1. |

| Monoisotopic Exact Mass | 153.0361 Da | Target mass for HRMS structural validation. |

| [M+H]⁺ Exact Mass | 154.0433 Da | Target m/z in positive-mode Electrospray Ionization (ESI+). |

| SMILES | NC(=S)c1c(N)nccc1 | Enables computational modeling and database querying. |

Synthetic Methodologies & Mechanistic Pathways

The most reliable synthesis of 2-aminopyridine-3-carbothioamide involves the thiolysis of 2-aminonicotinonitrile.

Fig 1: Thiolysis pathway converting 2-aminonicotinonitrile to 2-aminopyridine-3-carbothioamide.

Protocol 1: Thiolysis of 2-Aminonicotinonitrile

-

Objective: Convert the electrophilic nitrile group to a thioamide without disrupting the pyridine ring.

-

Causality: The nitrile carbon is highly electrophilic due to the electron-withdrawing nature of the pyridine ring. Sodium hydrosulfide (NaSH) acts as the nucleophilic sulfur source. Applying heat overcomes the activation energy barrier for the nucleophilic addition, while DMF provides a polar aprotic environment that stabilizes the transition state.

-

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 equivalent of 2-aminonicotinonitrile in anhydrous N,N-dimethylformamide (DMF).

-

Nucleophilic Addition: Add 2.0 equivalents of NaSH·H₂O. Rationale: An excess of NaSH ensures complete conversion and compensates for any loss of H₂S gas during the reaction.

-

Heating: Stir the reaction mixture at 50–60 °C for 4–6 hours. Monitor the reaction progress via TLC (Dichloromethane:Methanol 9:1) to ensure the starting material is entirely consumed.

-

Quenching & Precipitation: Pour the mixture slowly into ice-cold distilled water. The hydrophobic nature of the resulting thioamide induces immediate precipitation.

-

Purification: Filter the yellow precipitate, wash thoroughly with cold water, and recrystallize from ethanol to yield pure 2-aminopyridine-3-carbothioamide.

-

Downstream Applications in Drug Development

The bifunctional nature of 2-aminopyridine-3-carbothioamide makes it a privileged scaffold for generating bioactive molecules. Two primary pathways dominate its application in drug discovery: oxidative cyclization and condensation-cyclization.

Fig 2: Divergent downstream synthetic applications of 2-aminopyridine-3-carbothioamide.

Protocol 2: Oxidative Cyclization to Isothiazolo[3,4-b]pyridin-3-amine

-

Objective: Form an intramolecular S–N bond to construct the isothiazole ring, yielding a scaffold common in kinase inhibitors and antimicrobial agents.

-

Causality: Hydrogen peroxide selectively oxidizes the thioamide sulfur, increasing its electrophilicity. The adjacent ortho-amino group then performs an intramolecular nucleophilic attack. Pyridine is chosen as the solvent because it acts as a mild base, scavenging the protons released during S–N bond formation and preventing the degradation of the delicate isothiazole ring 2.

-

Step-by-Step Methodology:

-

Solvation: Dissolve 30 mmol (approx. 4.6 g) of 2-aminopyridine-3-carbothioamide in 10 mL of anhydrous pyridine.

-

Oxidation: Slowly add 3.6 mL of 30% aqueous H₂O₂ while strictly maintaining the temperature at 35 °C. Rationale: Strict temperature control prevents over-oxidation of the sulfur to a sulfoxide or sulfone.

-

Cyclization: Stir for 10 minutes at 35 °C, then allow the mixture to stand at room temperature for 16 hours to ensure complete thermodynamic cyclization 2.

-

Isolation: Filter the deposited yellow solid, wash thoroughly with water to remove residual pyridine, and dry under vacuum.

-

Protocol 3: Catalyst-Free Synthesis of Quinazolin-4(1H)-thiones

-

Objective: Synthesize 2-aryl-1,2-dihydroquinazolin-4(1H)-thiones via a green chemistry approach.

-

Causality: Reacting 2-aminopyridine-3-carbothioamide with aldehydes in water triggers a tandem condensation-cyclization reaction. Water drives the hydrophobic collapse of the organic precursors, accelerating the reaction without the need for Lewis acid catalysts or toxic organic solvents [[3]]().

Analytical Workflows for Quality Control

To ensure the trustworthiness of the synthesized batch, the product must be validated as a self-contained system using LC-HRMS.

Protocol 4: LC-HRMS Validation of Exact Mass

-

Objective: Confirm the monoisotopic exact mass (153.0361 Da) and verify structural integrity.

-

Causality: High-resolution mass spectrometry differentiates the target compound from isobaric impurities. Furthermore, the natural isotopic pattern of Sulfur-34 (³⁴S) serves as an internal, self-validating marker for the presence of the thioamide group.

-

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 1 mg of the synthesized 2-aminopyridine-3-carbothioamide in 1 mL of LC-MS grade Methanol.

-

Chromatography: Inject 2 µL onto a C18 reverse-phase column. Elute using a gradient of Water/Acetonitrile (both containing 0.1% Formic acid) to ensure sharp peak shape and efficient protonation.

-

Ionization & Detection: Operate the mass spectrometer in Electrospray Ionization positive mode (ESI+).

-

Data Analysis: Extract the chromatogram for the [M+H]⁺ ion at m/z 154.0433.

-

Validation Criteria: Verify that the mass error is < 5 ppm. Confirm the presence of the M+2 isotopic peak at approximately 4.5% relative abundance, which definitively corresponds to the ³⁴S isotope.

-

Sources

Preliminary screening of 2-Aminopyridine-3-carbothioamide in medicinal chemistry

Title: Preliminary Screening and Derivatization of 2-Aminopyridine-3-carbothioamide in Medicinal Chemistry: A Technical Guide

Executive Summary

In modern medicinal chemistry, the identification of versatile, bifunctional building blocks is critical for the rapid expansion of chemical space. 2-Aminopyridine-3-carbothioamide (CAS: 42242-05-7)[1] serves as a highly privileged scaffold. The ortho-relationship between its primary amine and carbothioamide moieties makes it an ideal precursor for the divergent synthesis of fused heterocyclic systems, such as pyrido[2,3-d]pyrimidine-thiones and isothiazolo[5,4-b]pyridines[2][3]. This whitepaper outlines the mechanistic rationale, synthetic derivatization, and preliminary high-throughput screening (HTS) workflows required to evaluate this compound class for kinase inhibition and broader biological activity.

Mechanistic Rationale: The Thioamide Advantage

As a Senior Application Scientist, I emphasize that the selection of a thioamide over a standard amide is never arbitrary; it is a deliberate structural intervention.

-

Bioisosterism & Target Engagement: The exchange of oxygen for sulfur fundamentally alters the molecule's biological activity profile[2]. Sulfur possesses a larger van der Waals radius and is more polarizable. In the context of kinase active sites, the thioamide acts as a weaker hydrogen-bond acceptor but a significantly stronger hydrogen-bond donor (in its tautomeric form), which can enhance binding kinetics in lipophilic pockets[2].

-

Reactivity & Green Chemistry: The enhanced nucleophilicity of the sulfur atom, combined with the adjacent amine, allows for rapid, catalyst-free cyclization reactions in aqueous media. This not only aligns with sustainable chemistry but also eliminates transition-metal contamination—a frequent cause of false positives in downstream biochemical screening[2].

Phase 1: Chemical Derivatization & Library Synthesis

To build a screening library, the core scaffold must be cyclized into rigidified heterocycles. Below are two field-proven, self-validating protocols.

Protocol A: Catalyst-Free Aqueous Synthesis of Pyrido-pyrimidine-thiones

Causality: Water is utilized as the solvent not merely for environmental compliance, but because the hydrophobic effect accelerates the condensation-cyclization of the organic precursors. This forces the intermediates into close proximity, bypassing the need for Lewis acid catalysts[2].

-

Preparation: Suspend 2-Aminopyridine-3-carbothioamide (0.5 mmol) and a selected aryl aldehyde (0.5 mmol) in distilled water (5 mL)[2].

-

Reaction: Heat the mixture to 100 °C under continuous stirring for 12–72 hours. The electron-withdrawing nature of the pyridine ring may necessitate extended reaction times compared to standard benzamides[2].

-

In-Process Control (Self-Validation): Monitor the reaction via LC-MS. The disappearance of the starting mass (m/z 153.2)[1] and the emergence of the cyclized product mass confirms the tandem condensation-cyclization.

-

Isolation: Cool the mixture to room temperature. Filter the precipitated product, wash with cold water, and recrystallize from ethanol to yield the pure 2-aryl-1,2-dihydro-pyrido[2,3-d]pyrimidine-4(1H)-thione[2].

Protocol B: Oxidative Cyclization to Isothiazolo[5,4-b]pyridines

Causality: Pyridine acts as both the solvent and a mild base to neutralize protons generated during S-N bond formation, while hydrogen peroxide serves as a clean oxidant that yields only water as a byproduct[3].

-

Preparation: Dissolve 2-Aminopyridine-3-carbothioamide (30 mmol) in anhydrous pyridine (10 mL)[3].

-

Oxidation: Maintain the temperature at 35 °C and slowly add 30% H₂O₂ (3.6 mL) dropwise[3].

-

Isolation: Stir for 10 minutes at 35 °C, then allow the mixture to stand at room temperature for 16 hours. Collect the resulting yellow precipitate by filtration, wash with water, and recrystallize[3].

Phase 2: High-Throughput Screening (HTS) Workflow

Once the derivative library is synthesized, it must be screened. For highly conjugated, sulfur-containing heterocycles, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard, as it eliminates the auto-fluorescence interference common in standard absorbance assays.

Protocol C: TR-FRET Kinase Inhibition Assay

-

Assay Preparation: Dispense 10 nL of the synthesized compounds (in 100% DMSO) into 384-well low-volume plates using an acoustic liquid handler.

-

Enzyme Addition: Add 5 µL of the target kinase (e.g., CDK1/5 or GSK3)[2] in assay buffer (HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20). Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

-

Reaction Initiation: Add 5 µL of the substrate/ATP mix. Critical Step: The ATP concentration must be set at its apparent Km to ensure the assay is highly sensitive to competitive ATP-site inhibitors.

-

Detection: After a 60-minute reaction, add 10 µL of the TR-FRET detection reagent (Europium-labeled anti-phospho antibody and SureLight APC).

-

Validation & Readout: Read the plate (Excitation: 340 nm; Emission: 615 nm and 665 nm).

-

Self-Validating Metric: Calculate the Z'-factor using DMSO (negative) and Staurosporine (positive) controls. A Z'-factor > 0.6 is required to validate the assay's statistical robustness.

-

Data Presentation: Representative SAR Profile

The following table summarizes a representative quantitative dataset derived from the screening of 2-Aminopyridine-3-carbothioamide derivatives, demonstrating how structural modifications impact target affinity and cellular toxicity.

| Compound ID | Derivatization Route | Yield (%) | GSK3 IC₅₀ (nM) | CDK5 IC₅₀ (nM) | HepG2 CC₅₀ (µM) |

| 1e (Scaffold) | N/A (Precursor) | N/A | >10,000 | >10,000 | >50 |

| Pyr-Thio-01 | Protocol A (4-OMe-Benzaldehyde) | 88 | 450 | 1,200 | >50 |

| Pyr-Thio-02 | Protocol A (3-F-Benzaldehyde) | 92 | 120 | 340 | 45 |

| Pyr-Thio-03 | Protocol A (2,4-diCl-Benzaldehyde) | 85 | 45 | 85 | 12 |

| Iso-Pyr-01 | Protocol B (H₂O₂ Oxidation) | 68 | 890 | 2,100 | >50 |

System Architecture: Screening Cascade

The logical relationship between synthesis, primary screening, and orthogonal validation is visualized below. Counter-screening against HepG2 cells is positioned immediately after the primary HTS to ensure that the observed kinase inhibition is not an artifact of general thioamide-induced cytotoxicity.

Figure 1: Hit-to-lead screening cascade for 2-Aminopyridine-3-carbothioamide derivatives.

Sources

Application Note: 2-Aminopyridine-3-carbothioamide in Advanced Heterocyclic Synthesis

Introduction & Structural Rationale

In modern drug discovery and materials science, the rapid assembly of fused heterocyclic scaffolds is a critical operational requirement. 2-Aminopyridine-3-carbothioamide (CAS: 42242-05-7) serves as a highly versatile, bifunctional building block designed for this exact purpose. Featuring both a primary amine and a thioamide group situated ortho to each other on an electron-deficient pyridine ring, the molecule is perfectly primed for annulation reactions.

As an Application Scientist, I frequently leverage this specific spatial arrangement to construct fused bicyclic systems—such as isothiazolopyridines and pyridopyrimidines. These structures are privileged bioisosteres for indoles and quinazolines, offering unique hydrogen-bonding profiles and improved metabolic stability. This guide details two field-proven methodologies for utilizing 2-aminopyridine-3-carbothioamide: an oxidative S-N bond formation and a green, catalyst-free N-C condensation-cyclization.

Physicochemical Profiling

Before initiating any synthetic workflow, it is crucial to understand the physical parameters of the starting material to predict solubility and reactivity 1.

| Parameter | Specification |

| Chemical Name | 2-Aminopyridine-3-carbothioamide |

| CAS Registry Number | 42242-05-7 |

| Molecular Formula | C₆H₇N₃S |

| Molecular Weight | 153.21 g/mol |

| Melting Point | 128 – 129 °C |

| Appearance | Yellow to crystalline solid |

Application I: Oxidative Cyclization to Isothiazolo[3,4-b]pyridin-3-amines

Mechanistic Insight & Causality

The synthesis of isothiazole-fused systems historically relies on the formation of an S-N bond as the final cyclization step. For 2-aminopyridine-3-carbothioamide, this is achieved via oxidative cyclization using hydrogen peroxide in pyridine 2.

Why Pyridine? Pyridine is not merely a solvent here; it acts as a mild base. It neutralizes acidic byproducts and facilitates the deprotonation of the ortho-amino group. Meanwhile, H₂O₂ oxidizes the thioamide sulfur to a highly electrophilic sulfenic acid intermediate. The basic environment ensures the adjacent amine remains sufficiently nucleophilic to rapidly attack the activated sulfur, forging the S-N bond before over-oxidation to a sulfinic or sulfonic acid can occur.

Experimental Protocol

This protocol is designed as a self-validating system; visual cues and specific washing steps ensure product integrity without immediate spectroscopic confirmation.

-

Preparation: In a 50 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminopyridine-3-carbothioamide (30 mmol, ~4.6 g) in 10 mL of anhydrous pyridine.

-

Controlled Oxidation: Warm the solution gently to 35 °C using a water bath. Slowly add 3.6 mL of 30% aqueous H₂O₂ dropwise over 15 minutes.

-

Critical Control: The reaction is mildly exothermic. Modulate the addition rate to maintain the internal temperature strictly at 35 °C to prevent thermal degradation.

-

-

Cyclization & Visual Validation: Stir the mixture for an additional 10 minutes at 35 °C. A distinct yellow solid will begin to precipitate—this is your primary visual validation that the S-N bond is forming and the product is crashing out of the pyridine solution.

-

Maturation: Remove the heat source and allow the reaction mixture to stand undisturbed at room temperature for 16 hours to drive the equilibrium to complete conversion.

-

Isolation: Filter the deposited yellow solid under vacuum. Wash the filter cake thoroughly with cold distilled water (3 x 10 mL).

-

Causality: Cold water washing is mandatory to strip away residual pyridine and unreacted H₂O₂, which would otherwise cause oxidative browning during the drying phase.

-

-

Purification: Recrystallize the crude product from hot ethanol to yield fine needles of isothiazolo[3,4-b]pyridin-3-amine (Yield: ~80%).

Fig 1. Oxidative cyclization of 2-aminopyridine-3-carbothioamide via S-N bond formation.

Application II: Catalyst-Free Tandem Condensation-Cyclization

Mechanistic Insight & Causality

Beyond S-N bond formation, 2-aminopyridine-3-carbothioamide excels in N-C annulations, specifically in forming pyrido[2,3-d]pyrimidine-4(1H)-thiones via reaction with aldehydes 3.

Why Water and No Catalyst? This transformation is elegantly performed in pure water without any transition-metal catalyst or Lewis acid. The causality is rooted in the hydrophobic effect. In water, the organic substrates (the thioamide and the aryl aldehyde) aggregate to minimize their exposed surface area. This physical clustering drastically increases their effective local concentration, accelerating the initial Schiff base (imine) condensation. Subsequently, the thioamide nitrogen undergoes an intramolecular nucleophilic attack onto the imine carbon, yielding the 6-membered pyrimidine-thione ring.

Experimental Protocol

-

Preparation: In a 25 mL heavy-walled pressure vial, combine 2-aminopyridine-3-carbothioamide (0.5 mmol) and the desired aromatic aldehyde (0.5 mmol).

-

Solvent Addition: Add 3 mL of distilled water. Do not add any organic co-solvents, as this will disrupt the hydrophobic aggregation critical for the reaction's success.

-

Heating: Seal the vial and heat the suspension to 100 °C in an oil bath. Reaction times vary from 1.5 to 24 hours. Note: Electron-withdrawing groups on the aldehyde accelerate the electrophilic imine formation, shortening reaction times.

-

Monitoring & Validation: Monitor via TLC (Eluent: EtOAc/Hexane). As the reaction proceeds, the highly hydrophobic pyrido-pyrimidine-thione product will precipitate out of the aqueous phase. This phase separation intrinsically drives the reaction equilibrium forward (Le Chatelier's principle) and acts as an immediate visual indicator of success.

-

Isolation: Cool the vessel to room temperature. Filter the crude precipitate under vacuum and wash with cold water (2 x 5 mL) to remove any unreacted water-soluble impurities.

-

Purification: Recrystallize the solid from ethyl acetate or ethanol to afford the pure 2-aryl-1,2-dihydro-pyrido[2,3-d]pyrimidine-4(1H)-thione (Yield: 75% - 90%).

Fig 2. Catalyst-free tandem condensation-cyclization mechanism in aqueous media.

Quantitative Reaction Comparison

To assist in experimental design and route scouting, the following table summarizes the operational metrics of the two primary annulation pathways discussed:

| Parameter | Oxidative Cyclization (S-N Bond) | Tandem Condensation (N-C Bond) |

| Target Scaffold | Isothiazolo[3,4-b]pyridines | Pyrido[2,3-d]pyrimidine-thiones |

| Primary Reagents | 30% H₂O₂ | Aryl Aldehydes |

| Solvent System | Pyridine | Distilled Water |

| Temperature Profile | 35 °C, then Room Temp | 100 °C |

| Catalyst / Base | Pyridine (acts as mild base) | None (Catalyst-free) |

| Typical Yield | ~80% | 75% - 90% |

| Green Chemistry Metric | Moderate (Requires pyridine disposal) | High (Aqueous, 100% atom economy minus water) |

Conclusion

The ortho-relationship of the primary amine and thioamide moieties in 2-aminopyridine-3-carbothioamide makes it an exceptionally powerful precursor for heterocyclic synthesis. By carefully selecting the reaction environment—whether deploying basic oxidative conditions to forge S-N bonds or leveraging aqueous hydrophobic effects to drive N-C annulations—researchers can access diverse, pharmacologically relevant chemical space with high efficiency and procedural simplicity.

References

- Product Class 16: Benzisothiazoles.Thieme E-Books.

- Catalyst-free synthesis of 2-aryl-1,2-dihydro-quinazolin-4(1H)-thiones from 2-aminobenzothioamides and aldehydes in water.Organic & Biomolecular Chemistry - RSC Publishing.

- 2-amino-3-pyridinecarbothioamide - Chemical Synthesis Database.ChemSynthesis.

Sources

How to dissolve 2-Aminopyridine-3-carbothioamide for cell culture assays

Application Note: Preparation and Dissolution of 2-Aminopyridine-3-carbothioamide for In Vitro Cell Culture Assays

Physicochemical Profiling & Solvation Mechanics

2-Aminopyridine-3-carbothioamide (CAS: 42242-05-7) is a heterocyclic organic compound characterized by a highly polar carbothioamide group conjugated to an aminopyridine ring[1]. While these functional groups are critical for its biological activity, they present a significant challenge for in vitro assay preparation.

In the solid state, the primary amine and thioamide groups act as potent hydrogen-bond donors and acceptors, forming a tightly packed, highly stable crystal lattice. This strong intermolecular hydrogen bonding renders the compound poorly soluble in purely aqueous buffers (such as PBS or standard cell culture media). To effectively deliver this compound into cellular systems without causing immediate precipitation, it must first be reconstituted in a highly polar, aprotic solvent.

Dimethyl sulfoxide (DMSO) is the universal solvent of choice for this class of compounds. The sulfoxide moiety in DMSO acts as a strong hydrogen-bond acceptor, effectively disrupting the compound's crystal lattice and solvating the molecule without donating protons that might trigger premature hydrolysis of the thioamide group[2].

The Cytotoxicity Threshold & Logical Constraints of DMSO

While DMSO is exceptional for compound dissolution, it is biologically active. A self-validating experimental design must account for the fact that high concentrations of DMSO (>0.1% to 0.5% v/v) induce significant cytotoxicity and phenotypic skewing[3][4].

The causality of DMSO-induced cellular stress is multi-factorial:

-

Membrane Fluidity Alteration: DMSO intercalates into the lipid bilayer, displacing water molecules at the polar head groups. This artificially increases membrane fluidity, leading to transient pore formation, loss of lipid asymmetry, and non-specific ion leakage[5][6].

-

ROS Generation: Elevated DMSO levels trigger mitochondrial stress, resulting in the accumulation of Reactive Oxygen Species (ROS)[5].

-

Chemical Chaperone Effect: At higher concentrations, DMSO alters protein folding dynamics, acting as a chemical chaperone that can induce unintended conformational shifts and subsequent apoptosis[3][7].

To maintain scientific integrity, researchers must restrict the final DMSO concentration in the culture media to ≤0.1% v/v (or up to 0.5% only if validated by a vehicle-only control for highly tolerant cell lines)[4][8].

Logical relationship of DMSO-induced cytotoxicity pathways in cell culture.

Experimental Workflow Overview

To successfully administer 2-Aminopyridine-3-carbothioamide, the workflow must transition the compound from a stable solid to a highly concentrated organic stock, and finally into a dilute aqueous suspension.

Experimental workflow for compound dissolution and assay preparation.

Step-by-Step Methodology: Master Stock Preparation

Objective: Prepare a 10 mM or 50 mM concentrated master stock in 100% cell-culture grade DMSO. Causality: Using a highly concentrated master stock ensures that when the compound is spiked into the aqueous culture media, the carryover volume of DMSO remains negligible (≤0.1%), preventing solvent-induced artifacts[4][9].

-

Equilibration: Allow the lyophilized powder of 2-Aminopyridine-3-carbothioamide to equilibrate to room temperature in a desiccator before opening.

-

Causality: Opening cold vials causes atmospheric moisture to condense on the powder, which can initiate localized degradation and negatively impact precise molarity calculations.

-

-

Weighing: Weigh the desired mass using an analytical balance under a fume hood.

-

Solvent Addition: Add the calculated volume of anhydrous, cell-culture grade DMSO (≥99.9% purity, endotoxin-free).

-

Causality: Synthetic or industrial-grade DMSO often contains oxidative impurities and heavy metals that can react with the thioamide group or independently induce cellular toxicity[4].

-

-

Dissolution: Vortex the mixture vigorously for 30–60 seconds. If the solution remains turbid, subject the vial to mild water-bath sonication (room temperature) for 2–5 minutes.

-

Causality: Sonication provides the acoustic cavitation energy required to overcome the activation energy barrier, breaking the remaining intermolecular hydrogen bonds of the crystal lattice.

-

-

Aliquoting: Divide the master stock into 10–50 µL single-use aliquots in sterile, amber microcentrifuge tubes. Store at -20°C or -80°C.

-

Causality: DMSO is highly hygroscopic. Repeated freeze-thaw cycles draw water into the stock solution, leading to gradual compound precipitation and degradation over time. Single-use aliquots ensure a self-validating, reproducible concentration for every assay.

-

Step-by-Step Methodology: Aqueous Media Dilution

Objective: Dilute the DMSO master stock into the final cell culture assay without causing precipitation or exceeding the DMSO toxicity threshold.

-

Thawing: Thaw a single-use aliquot of the master stock at room temperature. Vortex briefly to ensure homogeneity.

-

Intermediate Dilution (Optional): If the target assay concentration requires a pipetting volume of less than 1 µL, perform an intermediate serial dilution in 100% DMSO.

-

Causality: Pipetting sub-microliter volumes of highly viscous DMSO directly into media introduces severe volumetric error, compromising reproducibility[9].

-

-

Media Spiking: Rapidly inject the required volume of the DMSO stock directly into the center of the pre-warmed (37°C) complete cell culture media, and immediately vortex or pipette vigorously.

-

Vehicle Control Implementation: Prepare a parallel vehicle control containing the exact same final percentage of DMSO (without the compound) in the culture media.

-

Causality: This is a critical self-validation step. It isolates the true pharmacological effect of 2-Aminopyridine-3-carbothioamide from any baseline cellular stress induced by the solvent[11].

-

Quantitative Data: Volumetric Dilution Matrix

To maintain the golden rule of ≤0.1% DMSO in cell culture, the concentration of your master stock dictates the maximum achievable assay concentration. The table below summarizes the required dilutions and associated toxicity risks when utilizing a standard 10 mM Master Stock .

| Target Assay Concentration (µM) | Volume of 10 mM Stock (µL) | Volume of Culture Media (mL) | Final DMSO Concentration (% v/v) | Toxicity Risk Level & Action Required |

| 1 µM | 0.1 µL (Use intermediate dilution) | 1.0 mL | 0.01% | Low Risk: Safe for all cell lines. |

| 10 µM | 1.0 µL | 1.0 mL | 0.10% | Low Risk: Safe for most cell lines. |

| 50 µM | 5.0 µL | 1.0 mL | 0.50% | Moderate Risk: Requires strict vehicle control validation. |

| 100 µM | 10.0 µL | 1.0 mL | 1.00% | High Risk: Likely cytotoxic. Must prepare a 50 mM or 100 mM master stock instead. |

Note: If your experimental design requires a 100 µM final concentration, you must synthesize a 100 mM master stock to keep the final DMSO concentration at the safe 0.1% threshold.

References

-

Organic & Biomolecular Chemistry - RSC Publishing. Synthesis and characterization of thioamides and related compounds. Available at: [Link]

-

Thieme E-Books. Product Class 16: Benzisothiazoles. Available at: [Link]

-

ResearchGate. Inhibitors in DMSO (not for cell culture) can be used in cellular assays? Available at: [Link]

-

PubMed Central (PMC). Cell membrane fluidity and ROS resistance define DMSO tolerance of cryopreserved synovial MSCs and HUVECs. Available at:[Link]

-

bioRxiv. Addition of DMSO to T cell cultures skews differentiation towards a memory phenotype. Available at:[Link]

-

PubMed Central (PMC). In vitro 3D Spheroids and Microtissues: ATP-based Cell Viability and Toxicity Assays. Available at:[Link]

-

ResearchGate. What is the min DMSO concentration to dissolve unknown drugs? Available at: [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. Addition of DMSO to T cell cultures skews differentiation towards a memory phenotype | bioRxiv [biorxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. Cell membrane fluidity and ROS resistance define DMSO tolerance of cryopreserved synovial MSCs and HUVECs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Cryoprotectant Toxicity: Facts, Issues, and Questions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. In vitro 3D Spheroids and Microtissues: ATP-based Cell Viability and Toxicity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. reddit.com [reddit.com]

Application Note: 2-Aminopyridine-3-carbothioamide as a Precursor for Isothiazolopyridine-Based Kinase Inhibitors

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Executive Summary

The pursuit of high kinome selectivity has driven medicinal chemistry away from traditional "privileged structures" (e.g., quinazolines and purines) toward novel, unexploited bicyclic heteroaromatics. 2-Aminopyridine-3-carbothioamide (CAS 42242-05-7) has emerged as a critical building block in this paradigm shift[1]. Through highly regioselective oxidative cyclization, this thioamide precursor yields isothiazolo[3,4-b]pyridine and isothiazolo[5,4-b]pyridine scaffolds. These cores provide unique ATP-competitive binding modes, enabling the development of highly selective inhibitors for challenging targets such as Death-Associated Protein Kinase-Related 2 (DRAK2) and Cyclin G-Associated Kinase (GAK)[2][3].

Chemical Rationale & Scaffold Innovation

In kinase inhibitor design, the hinge-binding region of the ATP pocket is typically targeted by nitrogen-rich heterocycles. However, the structural redundancy of standard scaffolds often leads to off-target toxicity.

By utilizing 1[1], chemists can access the isothiazolopyridine framework. The incorporation of the sulfur atom into the five-membered fused ring alters the electron density and dipole moment of the scaffold, presenting a distinct hydrogen-bond acceptor/donor profile to the kinase hinge region. This structural novelty is critical for bypassing the patent landscape of existing inhibitors and achieving exquisite selectivity profiles[3].

Mechanistic Causality: The S-N Bond Formation

The conversion of 2-aminopyridine-3-carbothioamide to the isothiazolopyridine core relies on an intramolecular oxidative S-N bond formation.

Causality of Reagent Selection: The standard protocol utilizes 30% aqueous hydrogen peroxide ( H2O2 ) in anhydrous pyridine[4].

-

Hydrogen Peroxide ( H2O2 ): Selected as a mild, atom-economical oxidant. It selectively oxidizes the thioamide sulfur, increasing its electrophilicity without cleaving the C=S bond. This transient sulfenic intermediate is highly susceptible to nucleophilic attack by the adjacent primary amine.

-

Pyridine's Dual Role: Pyridine is not merely a solvent; it acts as a crucial buffering base. During the nucleophilic attack, pyridine facilitates the deprotonation of the NH2 group, driving the cyclization forward. More importantly, its mild basicity prevents the over-oxidation of the sulfur atom into unwanted sulfinates or sulfonates—a common failure point when using stronger oxidants like KMnO4 or mCPBA[4].

Application in Target-Specific Kinase Inhibition

DRAK2 (STK17B) Inhibition

DRAK2 is a serine/threonine kinase heavily implicated in autoimmune diseases, graft rejection, and pancreatic β -cell apoptosis. High-throughput screening of compound libraries identified the isothiazolo[5,4-b]pyridine scaffold as a novel ligand for DRAK2, displaying a Kd value of 1.6 µM[2]. The geometry of the isothiazole ring allows it to anchor into the ATP pocket, serving as a robust starting point for scaffold-hopping strategies that ultimately yielded low-nanomolar ( Kd = 9 nM) thieno[2,3-b]pyridine derivatives[2].

GAK (Cyclin G-Associated Kinase) Inhibition

GAK is an essential host factor for viral entry and assembly (e.g., Hepatitis C virus). Isothiazolopyridines synthesized from thioamide precursors act as classic Type I ATP-competitive inhibitors against GAK. Co-crystallization studies reveal that the isothiazolopyridine core perfectly mimics the adenine ring of ATP, while the unique sulfur heteroatom minimizes steric clashes with the gatekeeper residue, resulting in low nanomolar binding affinities[3].

Quantitative Data Summary

The following table summarizes the synthetic efficiency of the precursor and the downstream biological activity of the resulting scaffolds.

| Compound / Scaffold | Target Kinase | Activity / Yield Metric | Reference |

| Isothiazolo[3,4-b]pyridin-3-amine | N/A (Core Scaffold) | 80% Synthesis Yield | [4] |

| Isothiazolo[5,4-b]pyridine hit | DRAK2 | Kd = 1.6 µM | [2] |

| Thieno[2,3-b]pyridine derivative (via scaffold hop) | DRAK2 | Kd = 9 nM | [2] |

| Isothiazolo[4,3-b]pyridine derivative | GAK | Low nanomolar Kd | [3] |

Self-Validating Experimental Protocol

Workflow: Oxidative Cyclization of 2-Aminopyridine-3-carbothioamide to Isothiazolo[3,4-b]pyridin-3-amine.

This protocol is designed as a self-validating system. In-process analytical checks are embedded to ensure mechanistic fidelity and prevent downstream failures.

Reagents:

-

2-Aminopyridine-3-carbothioamide (Precursor, MW: 153.2 g/mol )[1]

-

30% Aqueous Hydrogen Peroxide ( H2O2 )

-

Anhydrous Pyridine

Step-by-Step Methodology:

-

Dissolution: Suspend 4.6 g (30 mmol) of 2-aminopyridine-3-carbothioamide in 10 mL of anhydrous pyridine in a 50 mL round-bottom flask equipped with a magnetic stirrer and a temperature probe[4].

-

Controlled Oxidation: Heat the suspension gently to exactly 35 °C.

-

Causality Check: Do not exceed 40 °C. Elevated temperatures will trigger the thermal decomposition of H2O2 and lead to N-oxide formation on the pyridine core.

-

-

Reagent Addition: Slowly add 3.6 mL of 30% H2O2 dropwise over 15 minutes[4].

-

Visual Validation: A yellow solid should begin to precipitate immediately upon addition. If the solution turns dark brown, over-oxidation has occurred due to poor temperature control. Discard and restart.

-

-

Cyclization & Maturation: Stir the mixture for an additional 10 minutes at 35 °C, then remove from heat and allow it to stand at room temperature for 16 hours to ensure complete S-N bond formation[4].

-

Isolation: Collect the precipitated yellow solid via vacuum filtration. Wash the filter cake thoroughly with cold distilled water ( 3×15 mL) to remove residual pyridine and unreacted peroxide[4].

-

Purification: Recrystallize the crude product from hot ethanol to yield fine, needle-like crystals (Expected yield: ~3.6 g, 80%)[4].

-

Analytical Self-Validation:

-

Melting Point: Confirm the MP is sharp at 203.5 °C [4]. A depressed MP indicates incomplete cyclization or trapped pyridine.

-

LC-MS: Run an LC-MS analysis. The starting material exhibits an [M+H]+ peak at m/z 154.2[1]. The successful cyclization must show an [M+H]+ peak at m/z 152.2 , confirming the loss of two hydrogen atoms ( H2 ) during the oxidative ring closure.

-

Visualizations

Caption: Workflow for the synthesis of isothiazolopyridine-based kinase inhibitors.

Caption: Mechanism of DRAK2 kinase inhibition by isothiazolopyridine derivatives.

References

-

Discovery of dual death-associated protein related apoptosis inducing protein kinase 1 and 2 inhibitors by a scaffold hopping approach - PubMed. 2

-

New insights into the characteristics of DRAK2 and its role in apoptosis: From molecular mechanisms to clinically applied potential - Frontiers. 5

-

Selective Inhibitors of Cyclin G Associated Kinase (GAK) as Anti-Hepatitis C Agents - ACS Publications. 3

-

Product Class 16: Benzisothiazoles - Thieme E-Books. 4

-

2-aminopiridina-3-carbotioamida 42242-05-7 wiki - Guidechem. 1

Sources

- 1. Page loading... [guidechem.com]

- 2. Discovery of dual death-associated protein related apoptosis inducing protein kinase 1 and 2 inhibitors by a scaffold hopping approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. Frontiers | New insights into the characteristics of DRAK2 and its role in apoptosis: From molecular mechanisms to clinically applied potential [frontiersin.org]

Using 2-Aminopyridine-3-carbothioamide as a bidentate ligand in coordination chemistry

Application Note: 2-Aminopyridine-3-carbothioamide as a Versatile Bidentate Ligand in Transition Metal Coordination Chemistry

Target Audience: Researchers, scientists, and drug development professionals.

Introduction & Structural Dynamics

2-Aminopyridine-3-carbothioamide (2-APC, CAS: 42242-05-7) is a highly versatile polyfunctional ligand utilized in advanced coordination chemistry, selective metal extraction, and metallodrug design[1]. Structurally, 2-APC features three potential coordination sites: a pyridine nitrogen (N1), an exocyclic amino nitrogen at C2, and a carbothioamide group at C3 containing both nitrogen and sulfur donors[2].

The ortho-positioning of the pyridine nitrogen and the thioamide sulfur allows 2-APC to act as a potent bidentate (N,S) chelator, forming thermodynamically stable six-membered metallacycles[3]. This dual-donor capacity bridges the gap between hard and soft metal centers, making 2-APC an ideal candidate for developing robust cross-coupling catalysts and targeted antimicrobial or anticancer agents[4][5].

Mechanistic Principles of Chelation

The coordination behavior and regioselectivity of 2-APC are strictly governed by Pearson’s Hard-Soft Acid-Base (HSAB) theory:

-

Soft Metals (e.g., Pd²⁺, Pt²⁺, Ru²⁺): These metal centers exhibit a high affinity for the highly polarizable, soft thioamide sulfur. Coordination typically occurs via the pyridine nitrogen and the thioamide sulfur (N,S-bidentate mode), leading to highly stable square planar or octahedral geometries[4][5]. The sulfur coordination effectively withdraws electron density from the C=S bond, shifting its character towards a C-S single bond, which is diagnostically visible in FT-IR spectroscopy[3].

-

Borderline Metals (e.g., Cu²⁺, Ni²⁺, Co²⁺): Depending on the solvent polarity, oxidation state, and pH, borderline metals can coordinate via the N,S-mode or the N,N-mode (pyridine N and amino N)[6][7].

Fig 1. HSAB-driven regioselective coordination pathways of 2-APC with transition metals.

Validated Experimental Protocols

Fig 2. Standardized self-validating workflow for the synthesis of 2-APC metal complexes.

Protocol A: Synthesis of Palladium(II)[Pd(2-APC)Cl₂] Complex

Objective: Isolate a square planar Pd(II) complex for catalytic cross-coupling or in vitro cytotoxicity screening. Causality in Experimental Design: Potassium tetrachloropalladate(II) (K₂PdCl₄) is selected over PdCl₂ due to its superior aqueous solubility, enabling a mixed-solvent (MeOH/H₂O) approach. Dropwise addition of the metal salt prevents localized concentration gradients, suppressing the formation of kinetically favored but thermodynamically unstable polymeric networks[4]. The soft Pd(II) center demonstrates a pronounced affinity for the soft thioamide sulfur, driving the formation of a highly stable N,S-chelate ring[5].

Step-by-Step Methodology:

-

Ligand Solubilization: Dissolve 1.0 mmol (153.2 mg) of 2-APC in 15 mL of warm, anhydrous methanol (MeOH). Stir until a clear, pale-yellow solution is achieved[1][2].

-

Metal Preparation: Dissolve 1.0 mmol (326.4 mg) of K₂PdCl₄ in 5 mL of deionized water.

-

Chelation: Add the aqueous K₂PdCl₄ solution dropwise to the stirring 2-APC solution at room temperature. A distinct color change from pale yellow to deep orange/red indicates immediate N,S-coordination.

-

Maturation: Stir the mixture at 40 °C for 4 hours to ensure complete thermodynamic conversion to the monomeric chelate.

-

Isolation (Validation Checkpoint): Cool the mixture to 4 °C. Filter the resulting precipitate under a vacuum. Wash sequentially with cold water (to remove KCl), cold MeOH, and diethyl ether. The isolation of a microcrystalline solid rather than an amorphous gum validates successful monomeric chelation.

-

Drying: Dry in vacuo over P₂O₅ for 24 hours.

Protocol B: Synthesis of Copper(II) [Cu(2-APC)₂]Cl₂ Complex

Objective: Synthesize a bis-chelated Cu(II) complex for antimicrobial evaluation. Causality in Experimental Design: Copper(II) is a borderline Lewis acid subject to dynamic Jahn-Teller distortions. Refluxing provides the thermal energy required to displace the tightly bound aquo/chloro ligands in the Cu(II) coordination sphere. The 1:2 (Metal:Ligand) stoichiometry is strictly maintained to favor the bis-chelated complex, which typically adopts a distorted octahedral geometry[3].

Step-by-Step Methodology:

-

Ligand Solubilization: Dissolve 2.0 mmol (306.4 mg) of 2-APC in 20 mL of hot ethanol (EtOH).

-

Metal Preparation: Dissolve 1.0 mmol (170.5 mg) of CuCl₂·2H₂O in 10 mL of EtOH.

-

Chelation: Slowly add the Cu(II) solution to the ligand solution. The mixture will immediately darken to a deep green/brown color.

-

Refluxing: Heat the reaction mixture to reflux (78 °C) for 3 hours.

-

Isolation (Validation Checkpoint): Reduce the solvent volume by 50% using a rotary evaporator. Allow the solution to stand at room temperature overnight. The formation of distinct crystalline precipitates confirms the assembly of the [Cu(2-APC)₂]Cl₂ complex.

-

Purification: Filter, wash with cold EtOH, and dry under a vacuum.

Analytical Data & Diagnostic Markers

To ensure trustworthiness and self-validation, the synthesized complexes must be characterized using FT-IR and ¹H-NMR spectroscopy. The table below summarizes the critical diagnostic shifts that confirm the N,S-bidentate coordination mode of 2-APC[2][3][4].

| Analytical Method | Free 2-APC Ligand | Pd(II)-2-APC Complex | Cu(II)-2-APC Complex | Diagnostic Significance |

| FT-IR: ν(C=S) | ~850 cm⁻¹ | ~820 cm⁻¹ | ~830 cm⁻¹ | Red-shift indicates direct metal-sulfur coordination, weakening the C=S double bond character. |

| FT-IR: ν(C=N) (Py) | ~1590 cm⁻¹ | ~1615 cm⁻¹ | ~1610 cm⁻¹ | Blue-shift indicates metal coordination to the pyridine nitrogen, altering ring electron density. |

| FT-IR: ν(N-H) (Amino) | 3400, 3250 cm⁻¹ | 3400, 3250 cm⁻¹ | 3400, 3250 cm⁻¹ | Minimal shift confirms the exocyclic -NH₂ group is non-coordinating. |

| ¹H NMR: Py-H (C6) | 7.52 ppm (dd) | ~8.10 ppm (dd) | N/A (Paramagnetic) | Downfield shift confirms pyridine nitrogen coordination. |

| ¹H NMR: -NH₂ (Thio) | 9.49, 9.81 ppm (br s) | ~9.65, 9.95 ppm (br s) | N/A (Paramagnetic) | Downfield shift due to electron density withdrawal via the coordinated sulfur atom. |

(Note: The free ligand ¹H-NMR data (300 MHz, DMSO-d₆) serves as the baseline for evaluating coordination-induced shifts[2].)

Applications in Drug Development & Catalysis

-

Metallodrugs: The incorporation of 2-APC into transition metal centers significantly enhances its lipophilicity, allowing the complex to penetrate bacterial cell walls or cancer cell membranes more effectively than the free ligand (Overton's concept and Tweedy's chelation theory). Cu(II) and Co(II) complexes of thioamides have demonstrated potent antimicrobial activity against S. aureus and E. coli[3][6].

-

Catalysis & Metal Recovery: Pd(II) complexes featuring N,S-bidentate thioamide ligands are highly robust precatalysts for cross-coupling reactions. Furthermore, the strong Pd-S bond is actively exploited in pincer extractants for the selective recovery of Palladium from spent automotive catalysts and secondary resources[4][5].

References

-

Organic & Biomolecular Chemistry, RSC Publishing. 2

-

Thioamide-Modified Pincer Extractant for Selective Pd(II) Recovery, Inorganic Chemistry (ACS Publications). 4

-

Thioamide-Modified Pincer Extractant for Selective Pd(II) Recovery (PubMed). 5

-

Synthesis, characterization and anti-microbial activity of transition metal(II) complexes with bidentate (N & S donor) thioamide ligand, Conference World. 3

-

Synthesis, Crystal Structure, and Antimicrobial Properties of a Novel 1-D Cobalt Coordination Polymer, SciSpace. 6

-

Six-coordinate high-spin iron(II) complexes with bidentate PN ligands based on 2-aminopyridine, ResearchGate. 7

-

2-aminopiridina-3-carbotioamida 42242-05-7, Guidechem. 1

Sources

- 1. Page loading... [guidechem.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. proceeding.conferenceworld.in [proceeding.conferenceworld.in]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Thioamide-Modified Pincer Extractant for Selective Pd(II) Recovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

Troubleshooting 2-Aminopyridine-3-carbothioamide solubility in aqueous media

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to formulate 2-Aminopyridine-3-carbothioamide for in vitro and in vivo studies. This compound presents a unique physicochemical paradox: despite possessing highly polar functional groups, it stubbornly resists dissolution in physiological aqueous media.

This guide moves beyond generic advice. It is designed to explain the thermodynamic and kinetic causality behind your formulation failures and provides field-proven, self-validating protocols to overcome them.

Logical Troubleshooting Workflow

Logical decision tree for troubleshooting 2-Aminopyridine-3-carbothioamide solubility.

Frequently Asked Questions (FAQs)

Q1: Why does 2-Aminopyridine-3-carbothioamide exhibit such poor aqueous solubility despite its polar moieties? A: The causality lies in its immense crystal lattice energy. While the 2-aminopyridine core is weakly basic with a conjugate acid pKa of approximately 6.86[1], the 3-carbothioamide group acts as both a potent hydrogen bond donor and acceptor. This leads to the formation of robust intermolecular networks—specifically thioamide···pyridine (N–H···N) and thioamide···thioamide (N–H···S) synthons. These interactions dominate the solid state, preventing water molecules from breaking the lattice to form a solvation cavity. This phenomenon is a hallmark of thioamide-containing BCS Class II molecules, such as the anti-tuberculosis drug prothionamide, which similarly suffer from severely diminished aqueous dissolution rates[2].

Q2: What is the optimal pH strategy for formulating this compound without causing chemical degradation? A: Solubility is fundamentally driven by ionization. To maximize aqueous solubility, the pH must be dropped below the pKa of the pyridine nitrogen (6.86)[1]. Lowering the pH to 4.5–5.0 ensures >99% protonation of the ring, converting the neutral molecule into a positively charged pyridinium salt. This charge disrupts the crystal lattice and forces ion-dipole interactions with water. However, dropping the pH below 3.0 risks acid-catalyzed hydrolysis of the thioamide group. Therefore, a 50 mM Acetate buffer at pH 4.5 is the optimal window—balancing thermodynamic solubility gains with kinetic chemical stability.

Q3: When diluting DMSO stock solutions into physiological buffers (pH 7.4) for in vitro assays, the compound immediately precipitates. How can I prevent this "crash out"? A: This precipitation occurs because the compound reverts to its un-ionized, highly crystalline state at pH 7.4 once the DMSO concentration drops below the critical solvation threshold. To prevent nucleation, you must introduce a kinetic barrier. The causal solution is micellar encapsulation using a surfactant like Tween-80. By creating an intermediate dilution step where the compound is partitioned into the hydrophobic core of the surfactant micelles, you shield the thioamide groups from bulk water, preventing the intermolecular N-H···S hydrogen bonds from forming.

Q4: Can host-guest complexation be utilized for in vivo dosing formulations? A: Absolutely. β-Cyclodextrin derivatives, particularly Hydroxypropyl-β-Cyclodextrin (HP-β-CD), are highly effective for solubilizing aminopyridines[3]. The hydrophobic cavity of HP-β-CD encapsulates the planar pyridine-thioamide system, breaking the intermolecular hydrogen bonds, while the hydroxylated exterior maintains excellent compatibility with the aqueous bulk phase.

Quantitative Data: Solubility Enhancement Strategies

Table 1: Comparative analysis of formulation strategies and their mechanistic impact.

| Formulation System | Estimated Solubility Enhancement Factor | Mechanism of Solubilization | Recommended Application |

| Pure Water (pH 7.4) | 1x (Baseline) | N/A | Baseline Reference |

| Acetate Buffer (pH 4.5) | ~10-15x | Ionization of pyridine N (pKa ~6.86) | Acidic in vitro biochemical assays |

| 5% DMSO + 5% Tween-80 | ~50-100x | Micellar encapsulation & cosolvation | In vitro cell culture assays |

| 20% w/v HP-β-CD in Water | ~200-500x | Host-guest inclusion complexation | In vivo PK/PD dosing |

Experimental Protocols (Self-Validating Systems)

To ensure scientific trustworthiness, the following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation checkpoint is successfully met.

Protocol 1: Anti-Precipitation Dilution Workflow (For In Vitro Assays)

Causality: Direct dilution of DMSO stocks into aqueous buffers causes rapid solvent displacement and immediate crystallization. This protocol uses a surfactant bridge to kinetically trap the API in micelles.

-

Stock Preparation: Prepare a 10 mM stock of 2-Aminopyridine-3-carbothioamide in anhydrous DMSO.

-

Self-Validation Checkpoint: The solution must be completely transparent. Shine a laser pointer through the vial; the absence of a visible beam (Tyndall effect) confirms a true molecular solution rather than a colloidal suspension.

-

-